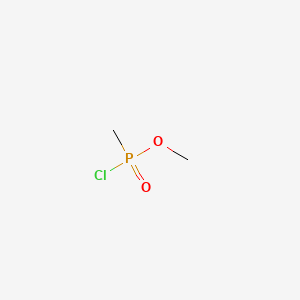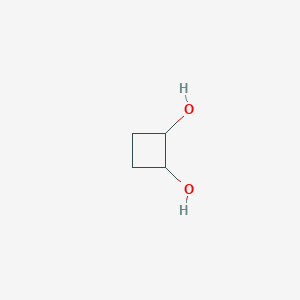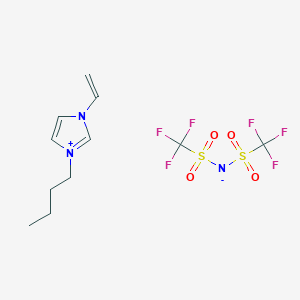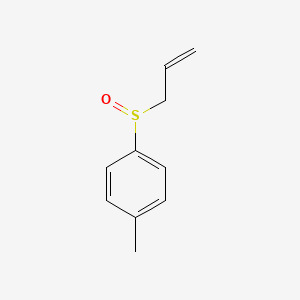
Methyl methylphosphonochloridate
説明
Safety and Hazards
Chlorosarin, a compound similar to Methyl methylphosphonochloridate, is highly toxic and small doses of it would be lethal . It is listed as a controlled substance in Schedule 1 of the Chemical Weapons Convention . The specific safety and hazards associated with Methyl methylphosphonochloridate are not detailed in the sources retrieved.
作用機序
Target of Action
Methyl methylphosphonochloridate is a chemical precursor used in the production of the nerve agent sarin . It is also known as O-isopropyl methylphosphonochloridate and isopropyl methylphosphonic chloride . Its primary targets are the enzymes that control nerve signals in the body, specifically acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system .
Mode of Action
Methyl methylphosphonochloridate interacts with its targets by inhibiting the function of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nerve synapses. The excess acetylcholine continues to stimulate the muscles, leading to symptoms such as convulsions and paralysis .
Biochemical Pathways
The biochemical pathways affected by Methyl methylphosphonochloridate primarily involve the nervous system. The inhibition of acetylcholinesterase leads to an overstimulation of the muscles due to the excess acetylcholine. This overstimulation can affect various bodily functions, including breathing and heart rate .
Pharmacokinetics
It is known that the compound can be absorbed into the body through inhalation, ingestion, or skin contact . Once in the body, it is likely to be distributed throughout the tissues, particularly those rich in acetylcholinesterase such as the nervous system and muscles .
Result of Action
The result of Methyl methylphosphonochloridate’s action is a disruption of the nervous system’s normal functioning. This disruption can lead to a range of symptoms, from mild (such as blurred vision and excessive salivation) to severe (including convulsions, paralysis, and even death) .
Action Environment
The action of Methyl methylphosphonochloridate can be influenced by various environmental factors. For example, its volatility can increase in high temperatures, leading to a greater risk of inhalation exposure . Additionally, its stability and efficacy can be affected by factors such as pH and the presence of other chemicals .
特性
IUPAC Name |
[chloro(methyl)phosphoryl]oxymethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPDGYJSLZVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910045 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1066-52-0 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3392467.png)
![Diethyl [1,1'-biphenyl]-2-ylphosphonate](/img/structure/B3392476.png)


![7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE](/img/structure/B3392489.png)
![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)

